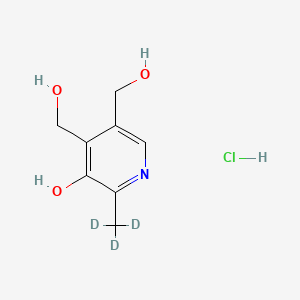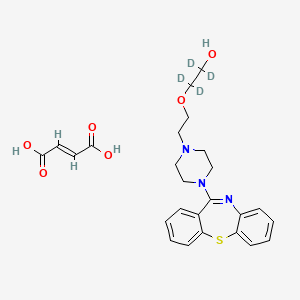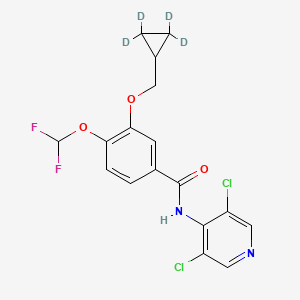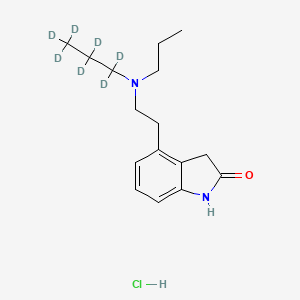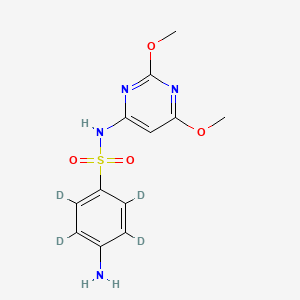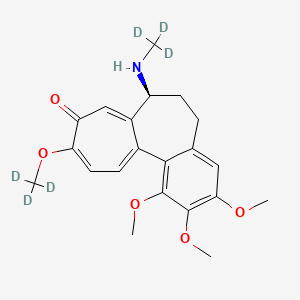
Demecolcine-d6
描述
Demecolcine-d6 is an isotopically labeled antimitotic agent . It disrupts microtubules by preventing tubulin polymerization . It also stimulates the intrinsic GTPase activity of tubulin and induces apoptosis in several normal and tumor cell lines .
Molecular Structure Analysis
The molecular weight of Demecolcine-d6 is 377.46 and its molecular formula is C21H19D6NO5 . The structure of Demecolcine-d6 is not explicitly mentioned in the search results.Chemical Reactions Analysis
Demecolcine-d6 disrupts microtubules by preventing tubulin polymerization . It stimulates the intrinsic GTPase activity of tubulin .Physical And Chemical Properties Analysis
The molecular weight of Demecolcine-d6 is 377.46 and its molecular formula is C21H19D6NO5 .科学研究应用
Oocyte Enucleation and Embryo Development : Demecolcine treatment in oocytes induces the formation of a membrane protrusion containing condensed maternal chromosomes. This makes it easier to remove these chromosomes before somatic cell nuclear transfer (SCNT), crucial for cloning. In pigs, for instance, demecolcine-assisted enucleation increases the developmental potential of embryos generated from these oocytes compared to those from mechanically enucleated oocytes (Suo Li et al., 2014).
Effect on Microtubule Kinetics : Demecolcine, a microtubule-depolymerizing agent, impacts microtubule kinetics in various species. For example, in bovine oocytes, it leads to increased rates of enucleation and protrusion formation, essential for successful embryo development after nuclear transfer (N. Z. Saraiva et al., 2009).
Improvement of Somatic Cell Nuclear Transfer (SCNT) Embryos : Postactivation treatment with demecolcine in combination with other compounds like 6-dimethylaminopurine (6-DMAP) enhances the in vitro and in vivo developmental competence of SCNT embryos in pigs. This suggests that demecolcine affects nuclear remodeling and maturation promoting factor (MPF) activity (Joohyeong Lee et al., 2018).
Role in Mouse Oocyte Enucleation : Studies on mouse oocytes show that timely exposure to demecolcine can produce developmentally competent cytoplasts for animal cloning. The treatment disrupts spindle microtubules and affects the extent of second polar body extrusion (E. Ibáñez et al., 2003).
Effects on Gene Expression and Protein Levels in Bovine Oocytes : Demecolcine treatment in bovine oocytes affects gene expression levels, such as up-regulating the maternal c-mos gene. It also enhances the protein level of mitogen-activated protein kinase 1 (MAPK1), which plays a role in oocyte development (Yan Gao et al., 2014).
安全和危害
未来方向
Demecolcine-d6 is used for scientific research in cells . It has been used mostly for the study of mitosis in cells . Its inhibition of microtubules causes aneuploidy in mitotic cells where the microtubules fall apart or are suppressed before they can complete their function of pulling chromosomes into the daughter cell . Depending on the dose, Demecolcine-d6 has also been found to cause DNA fragmentation of chromosomes in micronuclei when nondisjunction occurs .
属性
IUPAC Name |
(7S)-1,2,3-trimethoxy-10-(trideuteriomethoxy)-7-(trideuteriomethylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJPGOLRFBJNIW-AHQJRMJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC([2H])([2H])[2H])OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Demecolcine-d6 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



